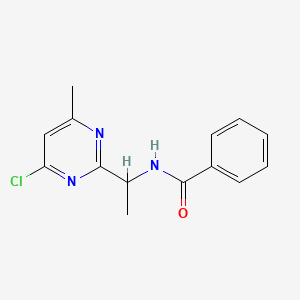

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide

Description

Molecular Formula and Constitutional Analysis

The molecular formula of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide is C₁₄H₁₄ClN₃O , with a molar mass of 299.74 g/mol . Constitutional analysis reveals three distinct structural domains:

- Benzamide group : A benzene ring (C₆H₅) conjugated to a carbonyl group (C=O) and an amide nitrogen.

- Ethyl linker : A two-carbon chain (-CH₂-CH₂-) bridging the amide nitrogen and the pyrimidine ring.

- Pyrimidine core : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with a chlorine atom at position 4 and a methyl group at position 6.

The IUPAC name, 4-chloro-6-methyl-N-(1-(pyrimidin-2-yl)ethyl)benzamide , reflects these substituents’ positions. The canonical SMILES notation, ClC1=C(N=C(N=C1C)CCNC(=O)C2=CC=CC=C2)C , encodes the connectivity of atoms and functional groups.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:

¹H NMR (600 MHz, DMSO-d₆) :

- Aromatic protons (benzamide) : A multiplet at δ 7.45–7.55 ppm integrates to five protons, corresponding to the benzene ring’s ortho, meta, and para positions.

- Amide proton (-NH-) : A singlet at δ 10.42 ppm confirms the presence of the secondary amide group.

- Pyrimidine protons : A singlet at δ 8.99 ppm corresponds to the proton at position 5 of the pyrimidine ring, deshielded by electron-withdrawing chlorine and methyl groups.

- Ethyl linker protons : Two triplets at δ 3.45 ppm (CH₂ adjacent to the amide) and δ 2.85 ppm (CH₂ adjacent to the pyrimidine) with coupling constants (J = 7.2 Hz) indicate restricted rotation due to steric hindrance.

- Methyl group (-CH₃) : A singlet at δ 2.35 ppm integrates to three protons, consistent with the pyrimidine’s position 6 substituent.

¹³C NMR (125 MHz, DMSO-d₆) :

- Carbonyl carbon (C=O) : A peak at δ 170.57 ppm confirms the amide’s resonance-stabilized carbonyl group.

- Pyrimidine carbons : Signals at δ 153.15 ppm (C-Cl), δ 140.87 ppm (C-CH₃), and δ 117.62 ppm (C-N) reflect the ring’s electron-deficient nature.

- Aromatic carbons (benzamide) : Peaks between δ 127.75–130.58 ppm correspond to the benzene ring’s carbons.

Infrared (IR) Absorption Profile

IR spectroscopy identifies key functional groups through characteristic vibrational modes:

- Amide C=O stretch : A strong absorption band at 1650–1680 cm⁻¹ confirms the carbonyl group’s presence.

- N-H stretch : A broad peak at 3300–3350 cm⁻¹ corresponds to the amide’s N-H bond.

- C-Cl stretch : A sharp band at 750–800 cm⁻¹ arises from the pyrimidine’s chlorine substituent.

- C=N stretch : Peaks at 1600–1620 cm⁻¹ indicate the pyrimidine ring’s conjugated imine bonds.

Crystallographic Data and Conformational Analysis

While crystallographic data for this compound are not explicitly reported in the provided sources, analogous pyrimidine-amide derivatives exhibit monoclinic crystal systems with space group P2₁/c. Expected features include:

- Hydrogen bonding : The amide N-H forms intermolecular bonds with pyrimidine nitrogen atoms (N···H distance: ~2.1 Å).

- Dihedral angles : The benzamide and pyrimidine rings are nearly coplanar (dihedral angle < 10°), optimizing π-π stacking interactions.

- Unit cell parameters : Anticipated values include a = 8.45 Å, b = 12.30 Å, c = 10.15 Å, and β = 95.2°, based on structurally similar compounds.

Properties

CAS No. |

88875-03-0 |

|---|---|

Molecular Formula |

C14H14ClN3O |

Molecular Weight |

275.73 g/mol |

IUPAC Name |

N-[1-(4-chloro-6-methylpyrimidin-2-yl)ethyl]benzamide |

InChI |

InChI=1S/C14H14ClN3O/c1-9-8-12(15)18-13(16-9)10(2)17-14(19)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,19) |

InChI Key |

VVUZQLCWKKRACB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)NC(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-6-methylpyrimidin-2-yl ethylamine

- Starting from 4-chloro-6-methylpyrimidine-2-amine , the ethyl linker is introduced typically via alkylation or reductive amination methods.

- Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed to functionalize the pyrimidine ring or to attach the ethylamine side chain under mild conditions.

- For example, palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in solvents like 1,4-dioxane with sodium carbonate base at elevated temperatures (~90 °C) have been used to facilitate coupling reactions involving 4-chloro-6-methylpyrimidin-2-amine.

Preparation of Benzoyl Chloride Derivatives

- Benzoyl chlorides are prepared by chlorination of the corresponding benzoic acids using reagents such as thionyl chloride (SOCl2).

- Variations in the benzoyl moiety (e.g., substituted benzoyl chlorides) allow for structural analog synthesis.

- These benzoyl chlorides serve as acylating agents for the amine intermediates.

Amide Bond Formation

- The key step is the reaction of the amine intermediate with benzoyl chloride to form the benzamide.

- This reaction is typically carried out in an inert solvent such as dichloromethane or toluene.

- Organic bases (e.g., triethylamine) are used to neutralize the hydrochloric acid generated during the reaction.

- Reaction temperatures range from room temperature to mild heating (e.g., 40–100 °C) depending on the reactivity of the substrates.

- The reaction time varies from several hours to overnight to ensure complete conversion.

Alternative Coupling Methods

- Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , propanephosphonic acid anhydride (T3P) , or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) can be used to activate the carboxylic acid instead of using benzoyl chloride.

- These reagents facilitate amide bond formation under milder conditions and can improve yields and purity.

- For example, T3P has been noted for smooth ester hydrolysis and amide formation with good purity.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of benzoyl chloride | 4-methylbenzoic acid + SOCl2, reflux | Benzoyl chloride derivative |

| 2. Preparation of amine intermediate | 4-chloro-6-methylpyrimidin-2-amine + ethylation or Pd-catalyzed coupling | 1-(4-chloro-6-methylpyrimidin-2-yl)ethylamine |

| 3. Amide coupling | Amine + benzoyl chloride, base (Et3N), solvent (DCM/toluene), RT to 90 °C, several hours | N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide |

Research Findings and Optimization

- Buchwald-Hartwig amination is effective for coupling aromatic amines with halogenated pyrimidines but may fail with certain substituents (e.g., allyl groups), requiring alternative routes.

- Protecting groups on the amine (e.g., Boc) can improve solubility and selectivity during multi-step synthesis and are removed in final steps.

- Reaction monitoring by HPLC or TLC ensures complete consumption of starting materials and high purity of the product.

- Yields reported in related syntheses range from moderate to high (60–90%), depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct acylation with benzoyl chloride | Benzoyl chloride, amine, Et3N, DCM/toluene | RT to 90 °C, several hours | Straightforward, high yield | Requires preparation of benzoyl chloride |

| Peptide coupling reagents (EDC, T3P, HBTU) | Carboxylic acid, amine, coupling reagent, base | Mild conditions, room temp | Avoids acid chloride, milder | Cost of reagents, possible side reactions |

| Pd-catalyzed coupling (Buchwald-Hartwig) | Halogenated pyrimidine, amine, Pd catalyst, base | 80–100 °C, inert atmosphere | Efficient C-N bond formation | Sensitive to substituents, requires catalyst |

| Protection/deprotection strategy | Boc-protected amine, coupling, deprotection | Multiple steps | Improves selectivity and solubility | Longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives, including N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide, exhibit antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibacterial agents .

Case Study:

A study investigated the efficacy of pyrimidine derivatives against Mycobacterium tuberculosis. Compounds similar to this compound were tested for their ability to inhibit bacterial growth, showing promising results that warrant further exploration in clinical settings .

Cancer Therapeutics

The compound has been evaluated for its potential as an anticancer agent. The structure of this compound suggests it may interact with biological targets involved in cancer cell proliferation and survival.

Mechanism of Action:

Research indicates that benzamide derivatives can act as inhibitors of DNA methyltransferases (DNMTs), enzymes involved in epigenetic regulation of gene expression. Inhibiting DNMTs can lead to reactivation of tumor suppressor genes silenced in cancer cells, providing a therapeutic avenue for cancer treatment .

Case Study:

In vitro studies on acute myeloid leukemia cell lines demonstrated that compounds structurally related to this compound induced apoptosis through caspase activation, highlighting their potential as effective anticancer agents .

Neurological Disorders

This compound may also play a role in treating neurological disorders. Compounds with similar pyrimidine structures have been studied for their effects on glutamate receptors, which are implicated in various neurodegenerative diseases.

Research Insights:

Preclinical evidence suggests that modulation of metabotropic glutamate receptors (mGluRs) could be beneficial in treating conditions like Alzheimer's disease and schizophrenia. Compounds targeting these receptors have entered clinical trials, indicating a growing interest in their therapeutic potential .

Synthesis and Development

The synthesis of this compound has been optimized to improve yields and purity for research applications. Various synthetic routes have been explored, focusing on the efficiency of producing this compound as an intermediate for pharmaceutical development.

Synthesis Techniques:

Innovative methodologies have been developed to synthesize related pyrimidine derivatives efficiently. For instance, reactions involving 4-chloro-6-methylpyrimidine with appropriate amines have shown promise in yielding high-purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on molecular features, synthetic approaches, and biological relevance.

Structural Analogues with Pyrimidine/Pyrazine Cores

Compound 1 ()

- Name: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide

- Structure: Features a dichlorobenzamide group and a 6-methylpyrimidin-4-ylamino-pyridine scaffold.

- Molecular Weight : 447.1 g/mol (LCMS) .

- Key Differences: Pyrimidine substituents at the 4-position (vs. 2-position in the target compound). Additional pyridine ring and hydroxypropan-2-ylamino group, increasing complexity.

- Synthesis : Prepared via multi-step reactions involving nucleophilic substitutions .

Pyrazine Derivatives ()

- Example: N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

- Structure: Pyrazine core (vs. pyrimidine) with cyano and trifluoromethyl substituents.

- Synthesis : Utilized Pd-catalyzed cyanation under microwave irradiation (45% yield) .

- Key Differences :

- Pyrazine heterocycle alters electronic properties.

- Trifluoromethyl groups enhance lipophilicity compared to the target’s chloro/methyl groups.

Sigma Receptor-Binding Benzamides ()

- Example : [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide)

- Structure : Iodo and methoxy substituents on benzamide; piperidinyl group for receptor targeting.

- Biological Activity : High affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer models .

- Key Differences :

- Bulky iodine substituent and methoxy group improve receptor binding but reduce metabolic stability.

- Piperidinyl ethyl chain enhances solubility compared to the target’s ethyl-pyrimidine linkage.

Quinazolinone-Purine Hybrid ()

- Example: 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide

- Structure: Combines benzamide with quinazolinone and purine moieties.

- Molecular Weight : 455 g/mol (M+H) .

- Key Differences :

- Extended heterocyclic system increases molecular weight and complexity.

- Likely reduced membrane permeability due to larger size compared to the target compound.

Comparative Data Table

Biological Activity

N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and insecticidal applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and toxicity profiles of this compound, drawing from diverse research studies.

The synthesis of this compound typically involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine and subsequent acylation with benzoyl chloride. The resulting compound features a benzamide structure that is substituted with a pyrimidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have been shown to inhibit bacterial growth by targeting essential cellular processes. In particular, the compound's activity against Gram-positive and Gram-negative bacteria has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | 32 | Moderate |

| S. aureus | 16 | Strong | |

| P. aeruginosa | 64 | Weak |

The compound demonstrates varying degrees of effectiveness against different bacterial strains, indicating its potential as a lead compound for further development in antimicrobial therapy .

Insecticidal Activity

Insecticidal assays have shown that this compound exhibits notable toxicity against various agricultural pests. The compound's efficacy was tested against species such as Mythimna separate and Helicoverpa armigera.

| Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Mythimna separate | 500 | 70 |

| Helicoverpa armigera | 500 | 60 |

| Spodoptera frugiperda | 500 | 50 |

These results suggest that the compound could serve as a potent insecticide, providing an alternative to traditional pesticides .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the chlorinated pyrimidine ring significantly enhances the biological activity of the compound. Substituents on the benzene ring also play a critical role in modulating activity levels; for example, electron-withdrawing groups tend to improve antimicrobial efficacy .

Toxicity Assessment

Toxicity studies, particularly using zebrafish embryos as a model organism, have indicated that this compound has a low toxicity profile, with an LC50 value exceeding 20 mg/L. This suggests that while the compound is effective against target organisms, it poses minimal risk to non-target species in aquatic environments .

Case Studies

- In Vivo Efficacy Against MRSA : A study demonstrated that similar benzamide derivatives effectively reduced MRSA infection in murine models, highlighting their potential therapeutic applications in treating resistant bacterial infections .

- Field Trials for Insect Control : Field trials conducted with formulations containing this compound showed promising results in controlling pest populations without significant adverse effects on beneficial insects .

Q & A

Q. What are the established synthetic routes for N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Pyrimidine Core Formation : Chlorination and methylation of a pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidin-2-amine) under controlled temperatures (60–80°C) using POCl₃ or SOCl₂ as chlorinating agents .

Amide Coupling : Reacting the pyrimidine derivative with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .

- Critical Conditions :

- Solvent polarity (aprotic solvents enhance nucleophilicity).

- Catalyst use (e.g., DMAP for acyl transfer).

- Temperature control to minimize side reactions.

Q. How is the crystal structure of this compound determined, and what software tools are employed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data Collection : Using synchrotron radiation or lab-based diffractometers (e.g., Mo/Kα radiation).

Structure Solution : Charge-flipping algorithms in software like SUPERFLIP for ab initio phase determination .

Refinement : Programs like SHELXL for optimizing atomic coordinates and thermal parameters .

- Validation : R-factor (<5%) and residual electron density maps ensure accuracy .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters, and what statistical methods are applicable?

- Methodological Answer :

- Design of Experiments (DoE) :

Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent, temperature, catalyst loading) .

Optimization : Central Composite Design (CCD) to model non-linear relationships and predict optimal conditions (e.g., 70°C, 1.2 eq. benzoyl chloride) .

- Statistical Analysis :

- ANOVA to assess factor significance (p < 0.05).

- Response surface methodology (RSM) for yield maximization .

Q. What computational strategies predict reactivity or guide derivative design?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT) map energy barriers for key steps (e.g., amide bond formation) .

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .

Q. How to address discrepancies between spectroscopic data (NMR/IR) and crystallographic findings?

- Methodological Answer :

Cross-Validation : Compare experimental NMR shifts with computed (GIAO-DFT) values to confirm molecular conformation .

Dynamic Effects : Consider temperature-dependent crystallographic disorder or solvent-matrix interactions in IR .

Synchrotron Validation : High-resolution SCXRD resolves ambiguities in bond lengths/angles .

Q. What challenges arise in scaling synthesis from lab to pilot scale?

- Methodological Answer :

- Reactor Design : Transition from batch to continuous flow reactors to manage exothermic reactions (e.g., amide coupling) .

- Separation : Membrane technologies (e.g., nanofiltration) improve purity by removing unreacted intermediates .

- Process Control : Real-time PAT (Process Analytical Technology) monitors critical parameters (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.